

Structural & Functional Profile of Atriopeptin Analog I

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Compound Focus: atriopeptin analog I

CAS No.: 117038-68-3

Cat. No.: S1819741

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Atriopeptin analog I, specifically **des-Cys⁰⁵,Cys¹²¹-ANP-(104-126)**, is a truncated linear analog of atrial natriuretic peptide (ANP) [1]. Its key distinguishing feature is the **absence of the disulfide bridge** typically required for the activity of native ANP and other atriopeptins like atriopeptin II and III [1] [2].

The table below summarizes its core characteristics and a direct comparison with a key ANP fragment.

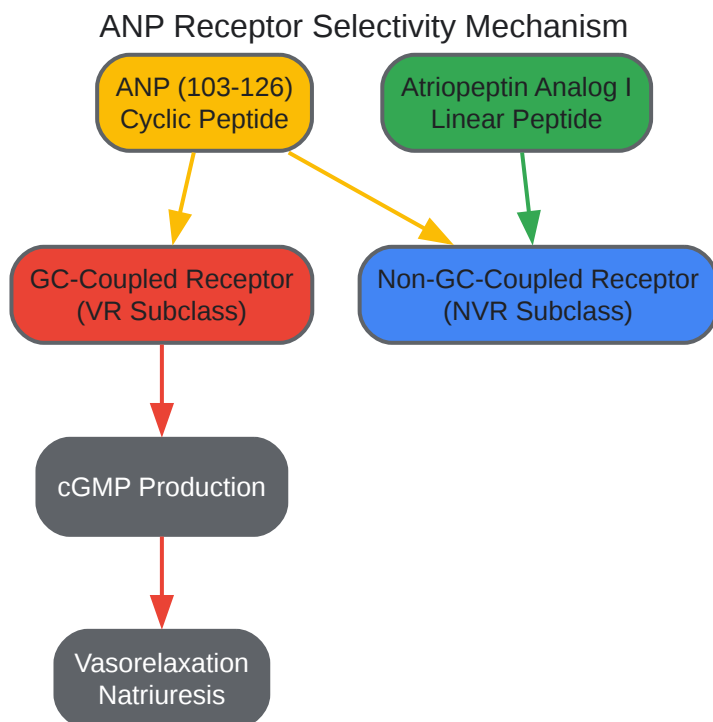
Characteristic	Description
Primary Structure	Truncated, linear analog of ANP; lacks two cysteine residues found in the parent peptide [1].
Key Differentiator	Lacks the disulfide bridge, making it a linear peptide [1].
Defining Feature	Binds to non-vasorelaxant (NVR) ANP receptor subtypes but does not activate guanylate cyclase [1].
Comparison Peptide	ANP-(103-126) (a cyclic peptide with the disulfide bridge) [1].

Parameter	ANP-(103-126)	Atriopeptin Analog I
Displacement of ¹²⁵ I-ANP (%)	~100%	~73% [1]
IC ₅₀ (nM)	0.26 ± 0.07 nM	0.31 ± 0.09 nM [1]
Guanylate Cyclase Activation	Yes (100 nM conc.)	No effect at 100 nM [1]
Antagonistic Activity	Not applicable	Does not antagonize ANP-(103-126) effect [1]
Labeled Proteins (Rabbit Lung)	65 kDa and a non-reducible 135 kDa protein	65 kDa and a reducible 135 kDa protein [1]

Receptor Selectivity & Signaling Mechanisms

Analog I functions as a **selective ligand** that binds to approximately 73% of total ANP binding sites in rabbit lung membranes but does not activate the associated guanylate cyclase pathway [1]. This property made it a crucial tool for identifying and distinguishing between two classes of ANP receptors.

The diagram below illustrates how analog I discriminates between receptor subtypes.



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ANP receptor selectivity: Analog I binds only to the NVR subtype.

- **Guanylate Cyclase-Coupled Receptors:** The biological effects of ANP are primarily mediated through the vasorelaxant (VR) receptor subclass, which is coupled to particulate guanylate cyclase. Activation increases cyclic GMP (cGMP) production, leading to vasodilation and natriuresis [1]. Analog I **does not bind** to this cyclase-linked receptor, which correlates with its inability to stimulate cGMP production [1].
- **Non-Coupled Receptors:** A significant portion of ANP binding sites are not linked to guanylate cyclase activity (non-vasorelaxant, NVR). Analog I binds selectively to these NVR sites with high affinity but does not trigger a signaling cascade [1] [3].

Biological Activity in Research Models

The activity of **atriopeptin analog I** varies significantly across different biological models and species, highlighting the importance of its specific structure.

Model System	Observed Activity of Atriopeptin Analog I
Rabbit Lung Membranes	Binds to 73% of ANP sites; no guanylate cyclase activation [1].
Rat (In Vivo, Anesthetized)	Intravenous administration produces concentration-dependent hypotension and diuresis [4].
Dog (In Vivo, Anesthetized)	Intra-arterial injection shows no activity on renal blood flow or sodium excretion [4].
Human RBC Ca ²⁺ -ATPase	Not tested in the available studies. Atriopeptin I (different analog, 127-147) showed inhibitory activity [5].

- **Vascular and Renal Effects:** In anesthetized rats, analog I can induce hypotension and a selective decrease in renal vascular resistance, demonstrating that its effects can be species-dependent [4]. This contrasts with its inactivity in canine models [4].
- **Enzyme Inhibition:** While not tested on analog I specifically, research on a different peptide also called "atriopeptin I" (residues 127-147) showed it could inhibit human red blood cell Ca²⁺-ATPase activity in a calmodulin-independent manner [5].

Research Applications & Experimental Protocols

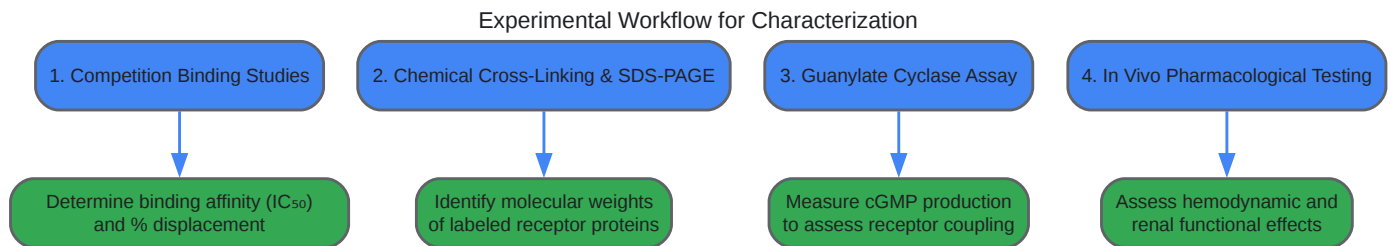
Atriopeptin analog I's primary value lies in its use as a **pharmacological tool** to dissect ANP receptor function.

Key Research Applications

- **Receptor Subtype Identification:** Analog I was instrumental in confirming the existence of distinct ANP receptor subclasses (VR vs. NVR) [1].
- **Pathway Elucidation:** By binding to NVR receptors without activating guanylate cyclase, it helped researchers separate cGMP-dependent and cGMP-independent effects of atrial peptides [1].
- **Lead for Selective Compounds:** Research on analog I contributed to designing other modified peptides with even higher binding selectivity for the NVR receptor subclass [3].

Experimental Protocols from Foundational Studies

The following workflow summarizes key methods used to characterize analog I.



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Key experimental methods for characterizing analog I.

- **Competition Binding Assays:** This protocol determines receptor affinity. Rabbit lung membranes are incubated with a fixed concentration of ^{125}I -ANP-(103-126) and increasing concentrations of unlabeled analog I or ANP-(103-126). Bound radioligand is separated and counted to calculate the concentration that produces 50% inhibition of binding (IC_{50}) [1].
- **Chemical Cross-Linking and SDS-PAGE:** This method identifies the molecular size of receptor proteins. ^{125}I -labeled ANP or analog I is bound to rabbit lung membranes and chemically cross-linked. Membrane proteins are separated by electrophoresis under reducing and non-reducing conditions and visualized via autoradiography to identify the specifically labeled proteins [1].
- **Guanylate Cyclase Activity Assay:** This measures functional receptor coupling. Particulate guanylate cyclase from rabbit lung is incubated with ANP-(103-126) or analog I. The reaction is stopped, and the cyclic GMP produced is quantified to determine the peptide's ability to activate the enzyme [1].

Conclusion for Drug Development

Atriopeptin analog I demonstrates that **high-affinity receptor binding can be decoupled from canonical signaling activation**. This highlights the potential for designing "silent" receptor antagonists or tools to study non-canonical pathways.

The species-specific variations in its biological activity [4] underscore a critical consideration for preclinical drug development: therapeutic candidates targeting the ANP system must be validated across multiple species. The research involving analog I and its successors [3] provides a foundational strategy for developing receptor-subtype-specific agents that could potentially minimize side effects by targeting only one arm of the ANP signaling pathway.

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To cite this document: Smolecule. [Structural & Functional Profile of Atriopeptin Analog I]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1819741#atriopeptin-analog-i-biological-activity>]

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